molecular formula C18H29BN2O4 B15227301 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B15227301
M. Wt: 348.2 g/mol
InChI Key: SOWSKTFWCFJCFZ-UHFFFAOYSA-N
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Description

2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that features a pyrrolo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multiple steps:

    Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran.

    Attachment of the Dioxaborolan Group: This is usually done via a borylation reaction using a suitable boron reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[1,2-b]pyrazole core.

    Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the core.

    Substitution: Various substitution reactions can be performed, especially on the dioxaborolan and tetrahydro-2H-pyran-2-yl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This makes them valuable in the development of new therapeutic agents.

Medicine

Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its ability to interact with biological targets makes it a promising lead compound for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H29BN2O4

Molecular Weight

348.2 g/mol

IUPAC Name

2-(oxan-2-yloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C18H29BN2O4/c1-17(2)18(3,4)25-19(24-17)16-13(20-21-10-7-8-14(16)21)12-23-15-9-5-6-11-22-15/h15H,5-12H2,1-4H3

InChI Key

SOWSKTFWCFJCFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2COC4CCCCO4

Origin of Product

United States

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